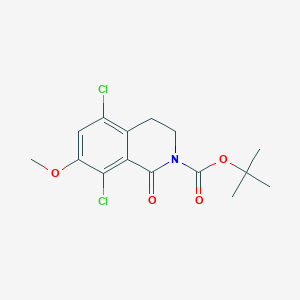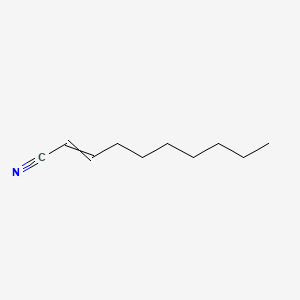
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Functional Groups: Chlorination and methoxylation are carried out using reagents like thionyl chloride (SOCl₂) and sodium methoxide (NaOCH₃) under controlled conditions.
tert-Butyl Ester Formation: The final step involves esterification with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 5,8-dichloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 7-methoxy-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 5,8-dichloro-7-methoxy-1-oxoisoquinoline-2-carboxylate
Uniqueness
The presence of both dichloro and methoxy groups in tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C15H17Cl2NO4 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(20)18-6-5-8-9(16)7-10(21-4)12(17)11(8)13(18)19/h7H,5-6H2,1-4H3 |
Clave InChI |
MVLOUQIUNAPZEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C=C(C(=C2C1=O)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)





![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)




![Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate](/img/structure/B8474464.png)

